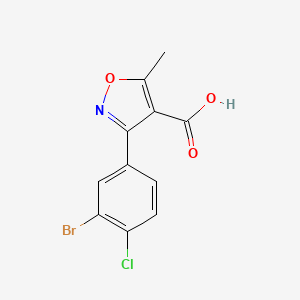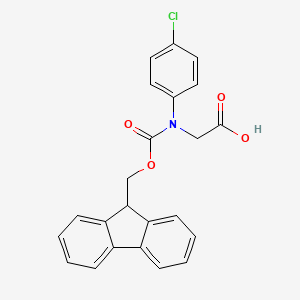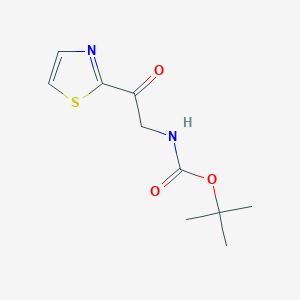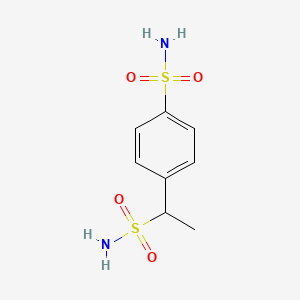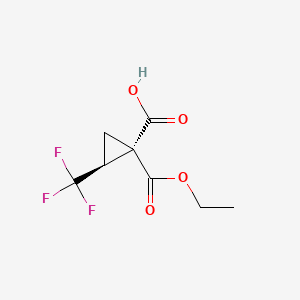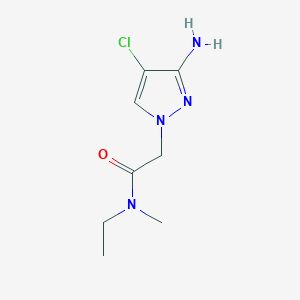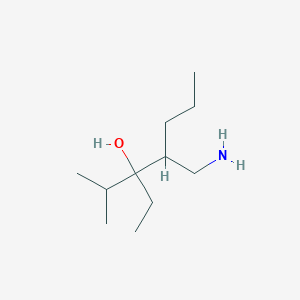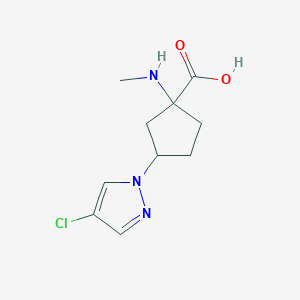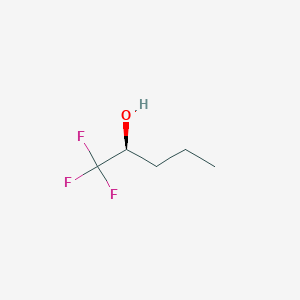
(2S)-1,1,1-trifluoropentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1,1,1-trifluoropentan-2-ol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluoropentan-2-ol typically involves the introduction of the trifluoromethyl group into a pentanol backbone. One common method is the reduction of 1,1,1-trifluoropentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired alcohol.
化学反応の分析
Types of Reactions
(2S)-1,1,1-trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 1,1,1-trifluoropentan-2-one.
Reduction: 1,1,1-trifluoropentane.
Substitution: 1,1,1-trifluoropentyl chloride.
科学的研究の応用
(2S)-1,1,1-trifluoropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of (2S)-1,1,1-trifluoropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
類似化合物との比較
Similar Compounds
1,1,1-trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different biological activity.
1,1,1-trifluorobutan-2-ol: Another analog with a four-carbon chain, used in similar applications but with distinct reactivity.
1,1,1-trifluorohexan-2-ol:
Uniqueness
(2S)-1,1,1-trifluoropentan-2-ol is unique due to its specific chain length and stereochemistry, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H9F3O |
|---|---|
分子量 |
142.12 g/mol |
IUPAC名 |
(2S)-1,1,1-trifluoropentan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1 |
InChIキー |
JSXJROCLUIYGSE-BYPYZUCNSA-N |
異性体SMILES |
CCC[C@@H](C(F)(F)F)O |
正規SMILES |
CCCC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
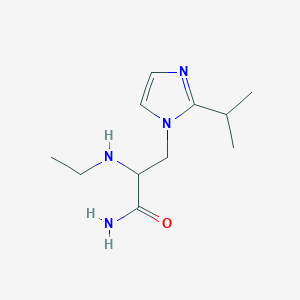
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
